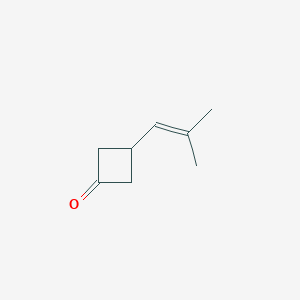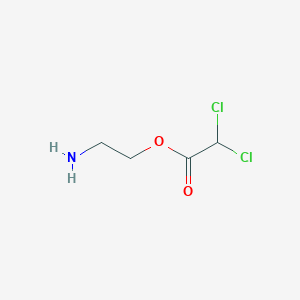
3-(2,2-Diphenylethylidene)-5-phenylcyclopentane-1,2,4-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,2-Diphenylethylidene)-5-phenylcyclopentane-1,2,4-trione is an organic compound with a complex structure that includes multiple aromatic rings and a cyclopentane ring
Métodos De Preparación
The synthesis of 3-(2,2-Diphenylethylidene)-5-phenylcyclopentane-1,2,4-trione typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the cyclopentane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the phenyl groups: This step involves Friedel-Crafts alkylation reactions to attach phenyl groups to the cyclopentane ring.
Formation of the trione structure: This can be done through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Industrial production methods for this compound would likely involve optimizing these reactions for large-scale synthesis, ensuring high yields and purity.
Análisis De Reacciones Químicas
3-(2,2-Diphenylethylidene)-5-phenylcyclopentane-1,2,4-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the trione structure to diols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(2,2-Diphenylethylidene)-5-phenylcyclopentane-1,2,4-trione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism by which 3-(2,2-Diphenylethylidene)-5-phenylcyclopentane-1,2,4-trione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing the activity of these targets. Pathways involved may include signal transduction pathways and metabolic pathways.
Comparación Con Compuestos Similares
Similar compounds to 3-(2,2-Diphenylethylidene)-5-phenylcyclopentane-1,2,4-trione include:
2,2’-Diphenyl-3,3’-Diindolylmethane: Known for its anticancer properties.
3,3’-Diindolylmethane: Exhibits antibacterial activity.
Indole derivatives: Possess various biological activities such as antiviral and anti-inflammatory properties.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications not seen with other similar compounds.
Propiedades
Número CAS |
92835-12-6 |
|---|---|
Fórmula molecular |
C25H18O3 |
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
3-(2,2-diphenylethylidene)-5-phenylcyclopentane-1,2,4-trione |
InChI |
InChI=1S/C25H18O3/c26-23-21(24(27)25(28)22(23)19-14-8-3-9-15-19)16-20(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-16,20,22H |
Clave InChI |
SJWATTDQBZWWQI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C(=O)C(=CC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3-Bromophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14370356.png)
![Diethyl 4-[(thiophen-2-yl)methylidene]hepta-2,5-dienedioate](/img/structure/B14370359.png)

![5-Fluoro-3-[(phenylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14370361.png)

![Urea, [2-methoxy-5-(trifluoromethyl)phenyl]-](/img/structure/B14370366.png)


![4-[(But-2-en-1-yl)oxy]phenyl 4-cyanobenzoate](/img/structure/B14370379.png)

![3-Methoxydibenzo[b,e]oxepine-6,11-dione](/img/structure/B14370398.png)

![Diphenyl[tris(trimethylsilyl)methyl]silanol](/img/structure/B14370420.png)

